Isodeoxypodophyllotoxin

Overview

Description

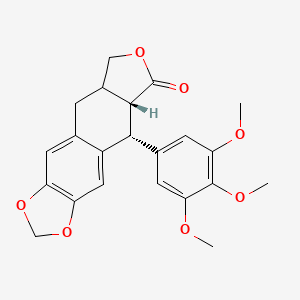

Isodeoxypodophyllotoxin (IDPT) is a lignan derivative structurally related to podophyllotoxin, a natural compound renowned for its antitumor properties. IDPT is synthesized via chemoenzymatic or chemical routes, often yielding it as a diastereomer of deoxypodophyllotoxin (DPT) . Key physicochemical properties include a molecular weight of 398.14 g/mol (C₂₂H₂₂O₇), an optical rotation of [α]D²⁰ = +51.5 (CHCl₃), and distinct NMR profiles (¹H and ¹³C) that confirm its stereochemical configuration . Its synthesis typically involves catalytic processes, such as nickel-catalyzed reductive cascades or enzymatic transformations, with yields ranging from 19–20% .

Preparation Methods

Chiral Pool Strategy for Enantioselective Synthesis

The chiral pool approach remains a cornerstone for constructing isodeoxypodophyllotoxin’s tetracyclic framework. A seminal route begins with Z-α,β-unsaturated ester 16 , derived from chiral glyceric aldehyde, to ensure absolute configuration control . The Michael addition between lithiated dianion 15 and ester 16 proceeds with 93% diastereomeric excess (de) under hexamethylphosphoramide (HMPA) coordination, leveraging 1,3-allylic strain for stereoselectivity . Subsequent sodium metaperiodate-mediated lactonization (72% yield) and Fetizon reagent oxidation (67% yield over two steps) establish the γ-lactone core .

Critical to this strategy is the Aldol condensation between γ-lactone 20 and 3,4,5-trimethoxybenzaldehyde. Employing lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), this step achieves 83% yield for intermediate 21 , which undergoes trifluoroacetic acid (TFA)-catalyzed cyclization to form the B ring . Final epimerization at C-3 using tetrabutylammonium fluoride (TBAF) and acetic acid delivers (−)-isodeoxypodophyllotoxin in 83% yield over three steps .

Radical Cyclization and Oxidative Functionalization

Radical-mediated cyclization offers a robust alternative for assembling the trans-fused lactone system. The Myers group pioneered a route using tributyltin hydride (HSnBu₃) to generate carbon-centered radicals from bromomethylsilane precursors . Under radical conditions, cyclization proceeds with exclusive regio- and stereoselectivity, affording a silicon-tethered intermediate in 68% yield . Tamao oxidation cleaves the silicon tether, yielding diol 47 with 97% enantiomeric excess (ee), followed by ZnCl₂-catalyzed lactonization (98% yield) .

Oxidative cleavage plays a pivotal role in late-stage functionalization. Ceric ammonium nitrate (CAN) selectively oxidizes carbon-tin bonds in stannane intermediates, enabling access to ketone precursors for chirality inversion . For example, treatment of stannane 33 with CAN at −40°C provides ketone 37 in 87% yield, which undergoes LiAl(tBuO)₃H reduction and silylation to adjust C-2 and C-3 configurations .

Asymmetric Michael Addition and Epoxide Ring-Opening

Asymmetric catalysis enhances efficiency in constructing the C-4 quaternary center. The Myers protocol employs oxazoline chiral auxiliaries to direct α-selective addition of trimethoxyphenyllithium to α,β-unsaturated esters . Quenching the aza-enolate with methanesulfonic acid achieves 96% ee for intermediate 45 , which undergoes dimethyl dioxirane (DMDO) epoxidation and LiHMDS-mediated ring-opening to install the allylic alcohol motif (89% yield over two steps) .

Intramolecular Heck Reaction for Ring Closure

Transition-metal catalysis enables efficient formation of the aryltetralin skeleton. Palladium(II) acetate [Pd(OAc)₂] with triphenylphosphine (PPh₃) catalyzes the intramolecular Heck reaction of bromoolefin 27 , delivering alkene 28 in 58% yield . Subsequent oxidative cleavage (OsO₄/NaIO₄) and stereoselective reduction (NaBH₄) furnish (−)-isodeoxypodophyllotoxin with 35% overall yield across six steps .

Industrial Production Challenges and Biocatalytic Solutions

Scalable synthesis remains hindered by multi-step sequences and low yields in radical cyclizations (≤58%) . Microbial reconstitution in Escherichia coli offers promise, leveraging cytochrome P450 enzymes for regioselective hydroxylation and dirigent proteins for lignin coupling . However, titers remain suboptimal (<50 mg/L), necessitating strain engineering for commercial viability .

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: Isodeoxypodophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Ceric ammonium nitrate is used for oxidative cleavage of the carbon-tin bond in the synthesis process.

Reduction: Tributyltin hydride is employed in the radical cyclization process.

Substitution: Various Friedel-Crafts conditions are applied for intramolecular reactions.

Major Products: The primary product of these reactions is this compound itself, along with other tri- and tetracyclic compounds formed during the synthesis .

Scientific Research Applications

Anticancer Properties

Isodeoxypodophyllotoxin has been studied for its anticancer effects across various cancer types. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that deoxypodophyllotoxin, closely related to this compound, exerts significant cytotoxic effects against colorectal cancer cell lines (HT29, DLD1, and Caco2) with IC50 values ranging from 23.4 to 56.1 nM . These findings suggest that this compound may share similar mechanisms of action.

Synthesis and Structural Modification

Recent advancements in synthetic methodologies have enabled the total synthesis of this compound using free-radical carbocyclization techniques. This approach not only simplifies the synthesis process but also allows for the creation of novel derivatives with enhanced biological activity . The ability to modify its structure opens avenues for developing more effective anticancer agents.

Case Study: Anticancer Efficacy in Colorectal Cancer

A study investigated the effects of deoxypodophyllotoxin (DPT) on colorectal cancer cell lines, revealing that DPT significantly reduced cell viability and induced apoptosis at low concentrations . This study serves as a foundation for further exploration into this compound's efficacy against similar cancer types.

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Podophyllotoxin | 694.7 | HT29 |

| Picropodophyllotoxin | 532.1 | DLD1 |

| Deoxypodophyllotoxin | 56.1 | Caco2 |

Case Study: Structural Insights and Biocatalytic Potential

Research on deoxypodophyllotoxin synthase (DPS) has revealed insights into the enzyme's structure and function in synthesizing aryllignans like this compound . Understanding the enzymatic mechanisms involved can enhance biocatalytic processes for producing this compound more efficiently.

Mechanism of Action

Isodeoxypodophyllotoxin exerts its effects primarily by interfering with the association between α-tubulin and β-tubulin, disrupting microtubule assembly and leading to cell cycle arrest in the G2/M phase . Its glycoside derivatives, such as etoposide and teniposide, exhibit potent anticancer activity by inserting into the type II topoisomerase-mediated DNA cleavage site, interrupting the catalytic cycle and causing DNA double-strand breaks .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Podophyllotoxin and Deoxypodophyllotoxin

Podophyllotoxin, the parent compound, contains a 4′-methoxy group and a trans-lactone ring, critical for binding tubulin and inhibiting topoisomerase II. IDPT differs in stereochemistry at the C-7 and C-8 positions, leading to a cis-lactone configuration, which reduces tubulin-binding affinity compared to podophyllotoxin . Deoxypodophyllotoxin (DPT), another analog, lacks the 4′-methoxy group but retains the trans-lactone structure. IDPT and DPT are diastereomers, with IDPT exhibiting a distinct bioactivity profile due to steric and electronic variations .

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Optical Rotation ([α]D²⁰) | Lactone Configuration | Key Functional Groups |

|---|---|---|---|---|

| Podophyllotoxin | C₂₂H₂₂O₈ | −133 (CHCl₃) | trans | 4′-OCH₃, 3′,5′-OCH₃ |

| Deoxypodophyllotoxin | C₂₂H₂₂O₇ | −85 (CHCl₃) | trans | 3′,4′,5′-OCH₃ |

| Isodeoxypodophyllotoxin | C₂₂H₂₂O₇ | +51.5 (CHCl₃) | cis | 3′,4′,5′-OCH₃ |

Etoposide and Teniposide

Etoposide, a semi-synthetic derivative of podophyllotoxin, features a 4′-demethylated structure with a glycosidic side chain, enabling topoisomerase II inhibition without tubulin binding. IDPT lacks the 4′-hydroxyl group essential for etoposide’s DNA-cleavage activity, resulting in lower cytotoxicity (IC₅₀ > 10 µM vs. etoposide’s IC₅₀ ~ 0.1 µM) . Modifications at the 4′ position (e.g., methoxy to hydroxy) in IDPT analogs have shown mixed results: 4′-hydroxy derivatives regain partial topoisomerase II activity, while methoxy or acetylated groups reduce potency .

Bioactivity and Cytotoxicity

IDPT exhibits moderate cytotoxicity, with IC₅₀ values in the micromolar range (e.g., 5–20 µM against HeLa cells), significantly lower than etoposide but comparable to DPT . Structural modifications, such as introducing methoxy groups at the 3′ or 5′ positions, enhance activity; for instance, 3′-methoxy-IDPT shows a 3-fold increase in potency compared to unmodified IDPT . However, IDPT’s lack of a 4′-hydroxyl group limits its ability to stabilize topoisomerase II-DNA complexes, a mechanism central to etoposide’s efficacy .

Table 3: Cytotoxicity Data

| Compound | Cell Line (IC₅₀, µM) | Mechanism of Action |

|---|---|---|

| Podophyllotoxin | HeLa: 0.01 | Tubulin polymerization inhibitor |

| Etoposide | HeLa: 0.1 | Topoisomerase II inhibitor |

| This compound | HeLa: 15.2 | Weak tubulin interaction |

| 3′-Methoxy-IDPT | HeLa: 5.4 | Enhanced DNA damage |

Sources:

Biological Activity

Isodeoxypodophyllotoxin (IDP) is a naturally occurring compound derived from the podophyllotoxin family, which has garnered significant attention due to its diverse biological activities, particularly in oncology. This article delves into the biological activity of IDP, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Derivatives

This compound is structurally related to podophyllotoxin, featuring a complex arrangement that influences its biological properties. The compound can be synthesized through various methods, including radical reactions and enzymatic pathways. Notably, modifications to its structure have been shown to enhance its cytotoxicity against cancer cells.

| Compound | Source | Activity |

|---|---|---|

| This compound | Derived from Podophyllum species | Cytotoxic against various cancer cell lines |

| Etoposide | Semisynthetic derivative of podophyllotoxin | Antitumor agent used clinically |

| Dehydro-podophyllotoxin | Structural analog | Enhanced cytotoxicity against leukemia cells |

IDP primarily exerts its effects by interfering with the mitotic spindle during cell division. It inhibits topoisomerase II, an enzyme critical for DNA replication and repair, leading to the induction of apoptosis in cancer cells. Research indicates that IDP's mechanism involves:

- Inhibition of Topoisomerase II : This prevents DNA strand re-ligation, resulting in DNA damage and subsequent cell death.

- Activation of Caspases : IDP has been shown to activate caspase-3 in HL-60 leukemia cells, a key player in the apoptosis pathway.

- Cell Cycle Arrest : Studies have demonstrated that IDP induces G2/M phase arrest in various cancer cell lines, further contributing to its antiproliferative effects.

Cytotoxicity Studies

Extensive studies have evaluated the cytotoxic effects of IDP on different cancer cell lines. For instance:

- LNCaP and PC-3 Cells : IDP exhibited potent cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics like etoposide.

- HL-60 Cells : The compound activated apoptotic pathways, confirming its potential as an effective anticancer agent.

Table: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| LNCaP | 0.5 | Topoisomerase II inhibition |

| PC-3 | 0.7 | Apoptosis induction |

| HL-60 | 0.3 | Caspase activation |

Case Studies

- Study on Etoposide Resistance : A study explored the potential of IDP in overcoming resistance observed with etoposide in certain leukemia cell lines. Results indicated that IDP could induce apoptosis even in cells resistant to etoposide, suggesting its utility as an alternative therapeutic agent.

- In Vivo Studies : Animal models have demonstrated that IDP not only exhibits antitumor activity but also reduces tumor size significantly without causing severe toxicity, highlighting its therapeutic potential.

Q & A

Basic Research Questions

Q. How is isodeoxypodophyllotoxin structurally characterized in natural product research?

- Methodological Answer : Structural elucidation involves a combination of spectroscopic techniques:

- High-Resolution Mass Spectrometry (HRMS) to determine molecular formula (e.g., C₂₂H₂₂O₇, m/z 398.1368 ).

- 1D/2D NMR (¹H, ¹³C, NOESY) to assign stereochemistry and coupling constants, validated against published data .

- X-ray crystallography for absolute configuration confirmation (if crystalline samples are obtainable).

Q. What in vitro models are commonly used to assess the bioactivity of this compound?

- Methodological Answer :

- Cytotoxicity assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or CCK-8 assays to measure IC₅₀ values .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3/7 activation assays .

- Tubulin polymerization inhibition : Compare effects with podophyllotoxin using fluorescence-based assays .

- Critical Step : Include positive controls (e.g., etoposide) and validate cell line authenticity via STR profiling .

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- Natural extraction : Optimize solvent systems (e.g., methanol-chloroform) for isolation from Anthriscus sylvestris roots, followed by HPLC purification .

- Semisynthesis : Modify podophyllotoxin via regioselective deoxygenation, monitored by TLC and validated via NMR .

- Validation : Confirm purity (>95%) using HPLC-DAD and compare retention times with authenticated standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

- Methodological Answer :

- Analyze variables : Compare cell lines (e.g., primary vs. immortalized), assay protocols (MTT vs. ATP-based), and exposure durations .

- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability; report effect sizes and confidence intervals .

- Mechanistic studies : Use transcriptomics (RNA-seq) to identify off-target effects that may explain discrepancies .

- Framework : Apply the P-E/I-C-O (Population-Exposure/Intervention-Comparison-Outcome) model to standardize experimental design .

Q. What challenges arise in elucidating the metabolic pathways of this compound?

- Methodological Answer :

- Phase I metabolism : Use liver microsomes or recombinant CYP450 isoforms with LC-MS/MS to detect hydroxylated metabolites .

- Isotope labeling : Track ¹³C-labeled this compound in rodent models to identify glucuronidation/sulfation sites .

- Data integration : Combine kinetic parameters (e.g., Km, Vmax) with in silico docking (AutoDock) to predict enzyme interactions .

- Pitfalls : Differentiate artifact peaks from true metabolites via blank controls and stable isotope tracers .

Q. How can researchers address reproducibility issues in pharmacological studies of this compound?

- Methodological Answer :

- Standardize protocols : Adopt ARRIVE guidelines for in vivo studies (e.g., dose, route, vehicle) .

- Batch variability : Characterize compound stability (e.g., HPLC purity checks pre/post assay) and store samples under inert atmospheres .

- Multilab validation : Collaborate via platforms like EQIPD to harmonize assay conditions and share raw datasets .

- Critical Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses .

Q. Data Presentation and Validation

- Tables : Include comparative IC₅₀ values across cell lines, highlighting assay conditions (Table 1) .

- Figures : Use scatter plots for structure-activity relationships (e.g., substituent effects on cytotoxicity) with error bars representing SEM .

- Statistical Reporting : Specify software (e.g., GraphPad Prism) and tests (e.g., two-tailed t-test, α=0.05) .

Properties

IUPAC Name |

(5R,5aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13?,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLXUQQMLLIKAN-CFNCIARGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69222-20-4 | |

| Record name | Deoxypodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069222204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.